molecular formula C11H23N3O B1426310 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine CAS No. 1354952-01-4

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine

Cat. No.: B1426310
CAS No.: 1354952-01-4
M. Wt: 213.32 g/mol
InChI Key: ZHFSWJGVRVKJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a methyl group and a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine typically involves the reaction of 4-methylmorpholine with 3-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a piperazine ring makes it particularly versatile in various research applications .

Properties

IUPAC Name

4-methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-10-7-14(4-3-12-10)9-11-8-13(2)5-6-15-11/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFSWJGVRVKJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CN(CCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Reactant of Route 5
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Reactant of Route 6
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.